CAS number 14995-38-1 chemical information and safety data.
CAS number 14995-38-1 chemical information and safety data.
Part 1: Executive Summary
Sodium 4-ethylbenzenesulfonate (Na-EBS) , CAS 14995-38-1, is a specialized alkylbenzenesulfonate salt functioning primarily as a hydrotrope and phase-transfer catalyst in pharmaceutical development. Unlike conventional surfactants, Na-EBS solubilizes hydrophobic Active Pharmaceutical Ingredients (APIs) through cooperative aggregation rather than micellization, making it critical for high-concentration liquid formulations where viscosity and foaming must be minimized.
This guide analyzes the physicochemical architecture of Na-EBS, its mechanism of hydrotropic action, and its utility in stabilizing transition states during organic synthesis. It provides validated protocols for solubility determination and safety handling, serving as a definitive reference for integrating this compound into drug delivery systems and manufacturing workflows.
Part 2: Chemical Architecture & Physicochemical Profile
Na-EBS is characterized by a distinct amphiphilic structure comprising a hydrophobic ethyl-substituted benzene ring and a hydrophilic sulfonate headgroup. This structural balance dictates its high aqueous solubility and its ability to interact with non-polar moieties of complex drug molecules.
Table 1: Physicochemical Specifications
| Property | Data |
| Chemical Name | Sodium 4-ethylbenzenesulfonate |
| Synonyms | Sodium p-ethylbenzenesulfonate; Benzenesulfonic acid, 4-ethyl-, sodium salt |
| CAS Number | 14995-38-1 |
| Molecular Formula | C₈H₉NaO₃S |
| Molecular Weight | 208.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility (Water) | Highly soluble (>500 g/L estimated); Hydrotropic behavior |
| pH (10% aq) | Neutral to slightly alkaline (6.5 – 8.5) |
| Melting Point | >300°C (Decomposes) |
| Stability | Stable under standard conditions; Hygroscopic |
Part 3: Mechanism of Action (Hydrotropy)
For formulation scientists, understanding the mechanism of Na-EBS is vital for optimizing drug solubility. Unlike surfactants that form micelles at a critical concentration (CMC), Na-EBS acts as a hydrotrope .
Mechanism:
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Stacking Interaction: The planar benzene ring of Na-EBS undergoes
- stacking with the aromatic rings of hydrophobic APIs. -
Minimum Hydrotrope Concentration (MHC): Solubilization initiates only after a threshold concentration (MHC) is reached, where Na-EBS molecules self-associate to form open-layered structures.
-
Disorder Creation: High concentrations of Na-EBS disrupt the water structure, reducing the energy penalty for the hydrophobic drug to dissolve in the aqueous phase.
Figure 1: Hydrotropic Solubilization Mechanism
Caption: Logical flow of hydrotropic solubilization, highlighting the critical transition at the MHC.
Part 4: Applications in Drug Development
Solubility Enhancement of Poorly Soluble Drugs
Na-EBS is superior to sodium xylenesulfonate (SXS) for certain APIs due to the ethyl group's slightly higher lipophilicity, which improves interaction with moderately hydrophobic drugs (LogP 2-4). It is used in:
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Liquid Oral Dosage Forms: Preventing precipitation of APIs in syrups.
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Parenteral Formulations: Reducing the need for organic co-solvents (like ethanol or propylene glycol), thereby reducing toxicity.
Process Aid in Organic Synthesis
In chemical manufacturing, Na-EBS acts as a phase-transfer catalyst and reaction medium modifier.
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Oxidation Reactions: It stabilizes Fe(IV)-oxo complexes in aqueous media, facilitating controlled oxidation steps in API synthesis [1].
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Extraction: Enhances the extraction efficiency of bioactive compounds from plant matrices by disrupting cell wall integrity and solubilizing non-polar phytochemicals.
Protein Stabilization
Recent studies indicate that alkylbenzenesulfonates can bind to serum albumin. Na-EBS shows ~2.5x higher binding affinity to Bovine Serum Albumin (BSA) compared to its carboxylate analog, suggesting utility in modulating protein-drug binding kinetics [1].
Part 5: Experimental Protocols
To ensure reproducibility, the following protocols utilize Na-EBS for solubility determination.
Protocol A: Determination of Minimum Hydrotrope Concentration (MHC)
Objective: Identify the concentration of Na-EBS required to initiate solubilization of a model drug (e.g., Riboflavin or Indomethacin).
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Preparation: Prepare a series of Na-EBS solutions in deionized water ranging from 0 M to 2.0 M (e.g., 0, 0.2, 0.4 ... 2.0 M).
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Saturation: Add excess model drug to 10 mL of each hydrotrope solution in 20 mL glass vials.
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Equilibration: Shake vials at 25°C for 24 hours using an orbital shaker (200 rpm).
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Separation: Centrifuge samples at 4000 rpm for 15 minutes. Filter the supernatant using a 0.45 µm PTFE filter.
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Quantification: Analyze the filtrate via UV-Vis spectrophotometry or HPLC against a standard curve.
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Analysis: Plot Solubility (S) vs. Hydrotrope Concentration (C). The MHC is the inflection point where solubility increases exponentially.
Protocol B: Formulation Stability Stress Test
Objective: Verify the stability of Na-EBS containing formulations.
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Formulation: Dissolve API at 80% of saturation solubility (determined in Protocol A) in 1.0 M Na-EBS.
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Thermal Cycling: Subject samples to three cycles of:
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-20°C for 24 hours.
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40°C for 24 hours.
-
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Observation: Inspect for precipitation or turbidity.
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Assay: Verify API concentration post-cycling using HPLC.
Figure 2: Solubility Determination Workflow
Caption: Step-by-step workflow for determining the Minimum Hydrotrope Concentration (MHC).
Part 6: Safety, Handling, & Toxicology
While Na-EBS is generally considered lower risk than cationic surfactants, strict adherence to safety protocols is required due to its irritant properties.
Table 2: GHS Hazard Classification (Signal Word: WARNING)
| Hazard Class | H-Code | Statement | Precautionary Measure |
| Skin Irritation | H315 | Causes skin irritation.[1] | Wear nitrile gloves (0.11 mm min thickness). |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Use safety goggles with side shields. |
| STOT - SE | H335 | May cause respiratory irritation.[2] | Use in a fume hood or with N95 dust mask. |
Handling Procedure:
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Storage: Store in a cool, dry place. The substance is hygroscopic; keep containers tightly sealed to prevent clumping.
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Spill Cleanup: Sweep up dry powder to avoid dust generation. If wet, absorb with inert material (vermiculite) as surfaces will become extremely slippery.
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Disposal: Dissolve in water and dispose of via a licensed chemical waste contractor. Do not discharge into drains without neutralization and dilution, although it is generally biodegradable.
Part 7: References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23675352, Sodium 4-ethylbenzenesulfonate. Retrieved October 26, 2023, from [Link]
